1-Ethyl-4-methyl-1h-imidazole

C2-functionalization regioisomerism synthetic building block

1-Ethyl-4-methyl-1H-imidazole (CAS 144748-24-3) is an N-substituted imidazole derivative with molecular formula C₆H₁₀N₂ and molecular weight 110.16 g·mol⁻¹. It belongs to the class of 1,4-dialkylimidazoles, characterized by an ethyl group at the N1 position and a methyl group at the C4 position of the imidazole ring.

Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
CAS No. 144748-24-3
Cat. No. B1297566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-methyl-1h-imidazole
CAS144748-24-3
Molecular FormulaC6H10N2
Molecular Weight110.16 g/mol
Structural Identifiers
SMILESCCN1C=C(N=C1)C
InChIInChI=1S/C6H10N2/c1-3-8-4-6(2)7-5-8/h4-5H,3H2,1-2H3
InChIKeyJXZUHDMMANYKMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-4-methyl-1H-imidazole CAS 144748-24-3: Procurement-Relevant Identity and Class Position


1-Ethyl-4-methyl-1H-imidazole (CAS 144748-24-3) is an N-substituted imidazole derivative with molecular formula C₆H₁₀N₂ and molecular weight 110.16 g·mol⁻¹ . It belongs to the class of 1,4-dialkylimidazoles, characterized by an ethyl group at the N1 position and a methyl group at the C4 position of the imidazole ring [1]. This substitution pattern differentiates it from the more widely studied 2-ethyl-4-methylimidazole (EMI-24, CAS 931-36-2) and from simple 1-alkylimidazoles such as 1-methylimidazole or 1-ethylimidazole. The compound is a moderately strong Brønsted base with a predicted conjugate acid pKa of approximately 7.87 (based on the 1,4-dialkylimidazole homologous series equation) [2][3]. It is primarily sourced as a synthetic building block (typical commercial purity ≥95%) for the preparation of functionalized imidazoles, imidazolium-based ionic liquids, and pharmaceutical intermediates .

Why 1-Ethyl-4-methyl-1H-imidazole Cannot Be Replaced by Other Alkylimidazoles in Chemical Sourcing


Generic substitution among alkylimidazoles fails because the position and size of alkyl substituents fundamentally alter the compound's Brønsted basicity, steric accessibility, regioisomeric reactivity, and physicochemical properties [1]. The 1-ethyl-4-methyl substitution pattern leaves the C2 position unsubstituted, enabling C2-selective functionalization reactions that are blocked in 2-alkylated analogs such as 2-ethyl-4-methylimidazole (EMI-24) [2]. Additionally, the N1-ethyl group increases lipophilicity relative to 1-methylimidazole while maintaining lower steric hindrance than longer-chain 1-alkylimidazoles, affecting solubility, partitioning, and metal-coordination behavior [3]. These differences translate directly into divergent synthetic utility, catalytic performance, and complexation selectivity, making the compound non-interchangeable with its closest analogs for applications requiring a specific substitution architecture [4].

Quantitative Differentiation Evidence for 1-Ethyl-4-methyl-1H-imidazole (CAS 144748-24-3)


C2-Regioisomeric Availability: 1-Ethyl-4-methyl-1H-imidazole vs. 2-Ethyl-4-methylimidazole

1-Ethyl-4-methyl-1H-imidazole possesses an unsubstituted C2 position, enabling direct C2-selective functionalization via three-component reactions with aldehydes and electron-deficient acetylenes under mild, catalyst-free conditions. In contrast, 2-ethyl-4-methylimidazole (EMI-24, CAS 931-36-2) has the C2 position blocked by an ethyl group, precluding this entire class of C2-functionalization chemistry [1]. This regioisomeric difference is binary: the C2 position is either available or unavailable for nucleophilic addition and subsequent derivatization.

C2-functionalization regioisomerism synthetic building block

Brønsted Basicity: Conjugate Acid pKa of 1-Ethyl-4-methyl-1H-imidazole vs. 2-Ethyl-4-methylimidazole

Using the established linear free-energy relationship for 1,4-dialkylimidazoles (pKa = 0.0279n + 7.79, where n is the total number of alkyl carbon atoms), the conjugate acid pKa of 1-ethyl-4-methyl-1H-imidazole (n = 3) is calculated as 7.87. For the comparator 2-ethyl-4-methylimidazole, which belongs to the 2-alkylimidazole series (pKa = 0.0349n + 7.87, n = 3), the calculated pKa is 7.97 [1]. This represents a ΔpKa of approximately 0.10 units, corresponding to a ~1.26-fold difference in basicity (Ka ratio). The experimentally measured values for representative members of each series confirm the validity of these class-level equations (average absolute deviation from experiment: ≤0.8 pKa units) [2].

basicity pKa proton affinity alkylimidazole homologous series

Physical Property Differentiation: Boiling Point and Vapor Pressure vs. 1-Ethylimidazole and 2-Ethyl-4-methylimidazole

Predicted physicochemical data indicate that 1-ethyl-4-methyl-1H-imidazole has a boiling point of 227.5 ± 9.0 °C at 760 mmHg and a vapor pressure of 0.1 ± 0.4 mmHg at 25 °C [1]. For comparison, 1-ethylimidazole (CAS 7098-07-9) has a reported boiling point of 204–206 °C at 760 mmHg , approximately 22 °C lower. 2-Ethyl-4-methylimidazole (EMI-24) is typically a crystalline solid at room temperature (melting point ~33–35 °C) with a boiling point of ~292–295 °C . The target compound thus occupies a distinct intermediate volatility window, being a liquid at room temperature with lower boiling point than EMI-24, which directly impacts handling, distillation purification, and solvent-free reaction compatibility.

boiling point vapor pressure volatility distillation

Lipophilicity and Predicted Biopharmaceutical Properties vs. 1-Methylimidazole

The predicted partition coefficient (XLogP3) of 1-ethyl-4-methyl-1H-imidazole is 0.7, and the estimated water solubility is 4,284 mg/L at 25 °C (log Kow used: 1.64) [1]. In comparison, 1-methylimidazole (CAS 616-47-7) has a reported XLogP3 of approximately -0.21 and is fully miscible with water [2]. The ~0.9 log unit increase in lipophilicity translates to an approximately 8-fold higher octanol-water partition coefficient, indicating significantly greater hydrophobicity. This differential influences extraction efficiency in liquid-liquid and membrane-based separations, as well as the compound's suitability as a precursor for hydrophobic ionic liquids [3].

lipophilicity LogP water solubility membrane permeability

Regioisomeric Selectivity in N-Alkylation: 4-Methyl Regioisomer Preference in Dialkylimidazole Synthesis

During one-pot synthesis of 1,4(5)-dialkylimidazoles from 4-methylimidazole, two regioisomers are formed: the 4-methyl (1,4-disubstituted) and 5-methyl (1,5-disubstituted) variants. Quantitative ¹H NMR analysis demonstrates that the 4-methyl regioisomer (1-ethyl-4-methyl-1H-imidazole) is consistently favored, with the regioisomeric ratio quantified by DFT-calculated chemical shifts [1][2]. This intrinsic regiochemical preference means that 1-ethyl-4-methyl-1H-imidazole can be obtained as the dominant product when starting from 4-methylimidazole and ethylating agents, whereas accessing the pure 5-methyl regioisomer requires alternative synthetic strategies. This has direct implications for sourcing: procurement of the 4-methyl regioisomer benefits from synthetic accessibility, potentially translating to lower cost and higher availability compared to the 5-methyl analog.

regioselective synthesis N-alkylation ionic liquid precursors

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area: Implications for Supramolecular Assembly

1-Ethyl-4-methyl-1H-imidazole has 1 hydrogen-bond acceptor site (the imine nitrogen N3) and 0 hydrogen-bond donor sites, with a topological polar surface area (TPSA) of 17.8 Ų . In contrast, 2-ethyl-4-methylimidazole (EMI-24) contains an additional hydrogen-bond donor (N–H) at the 1-position, giving it 1 H-bond donor and 2 H-bond acceptors, with a TPSA of ~28.7 Ų [1]. The absence of an N–H donor in the target compound eliminates the possibility of intermolecular N–H···N hydrogen bonding that is present in EMI-24, which is directly relevant to the differing curing mechanisms observed in epoxy-imidazole systems: 1-substituted imidazoles act solely as nucleophilic catalysts, whereas 1-unsubstituted imidazoles can participate in additional crosslinking via N–H addition .

hydrogen bonding polar surface area supramolecular chemistry coordination

Procurement-Guiding Application Scenarios for 1-Ethyl-4-methyl-1H-imidazole (CAS 144748-24-3)


C2-Functionalized Imidazole Library Synthesis via Three-Component Reactions

When the synthetic objective requires C2-selective derivatization of the imidazole ring—such as the construction of push-pull enol ether-acrylic hybrids via catalyst-free, solvent-free three-component reactions with aldehydes and electron-deficient acetylenes [1]—1-ethyl-4-methyl-1H-imidazole is the required substrate. Its 2-ethyl-4-methyl isomer cannot participate in this chemistry due to C2 blockage. The demonstrated yields of up to 74% under mild conditions (20–25 °C) make this compound the necessary starting material for accessing this unique class of C2-functionalized imidazoles, which are otherwise synthetically inaccessible from 2-substituted imidazoles.

Hydrophobic Imidazolium Ionic Liquid Precursor with Tunable Basicity

For the design of task-specific imidazolium-based ionic liquids where precise control over cation lipophilicity and basicity is required, 1-ethyl-4-methyl-1H-imidazole offers a pKa of ~7.87 and XLogP3 of 0.7 [2][3]. This combination of moderate basicity and enhanced hydrophobicity (relative to 1-methylimidazole, XLogP3 = -0.21) enables the synthesis of ionic liquids with reduced water miscibility while retaining sufficient nucleophilicity for quaternization. The N1-ethyl group provides a balance between steric accessibility for alkylation and sufficient hydrophobicity for biphasic applications [4].

Metal Ion Carrier in Polymer Inclusion Membranes for Non-Ferrous Metal Separation

In membrane-based separation of Zn(II), Cu(II), Cd(II), Co(II), and Ni(II) using alkylimidazole carriers, the basicity and lipophilicity of the carrier directly determine extraction efficiency and selectivity [5]. 1-Ethyl-4-methyl-1H-imidazole, belonging to the 1,4-dialkylimidazole series (pKa = 7.87), provides a distinct basicity-lipophilicity profile compared to the more basic 2-alkylimidazoles (e.g., 2-ethyl-4-methylimidazole, pKa = 7.97) and the more hydrophilic 1-alkylimidazoles (e.g., 1-ethylimidazole, pKa = 7.23) [2]. This intermediate profile can be exploited when fine-tuning metal ion transport selectivity across plasticized membranes.

Regiochemically Defined Building Block for 1,4-Disubstituted Imidazole Pharmaceuticals

When a synthetic route to a pharmaceutical intermediate requires a 1,4-disubstituted imidazole scaffold with an unsubstituted C2 position for late-stage functionalization, 1-ethyl-4-methyl-1H-imidazole is the preferred starting material. Its regioisomeric purity (4-methyl over 5-methyl) is favored in direct N-alkylation of 4-methylimidazole [6], reducing the need for chromatographic separation of regioisomers. The liquid physical state (bp 227.5 °C) facilitates handling and purification by distillation, unlike the solid 2-ethyl-4-methylimidazole .

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